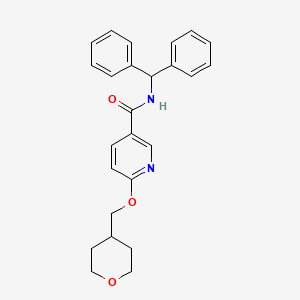

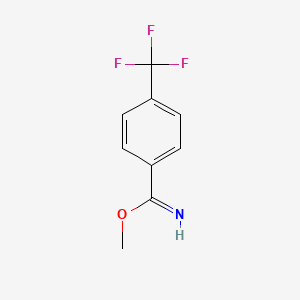

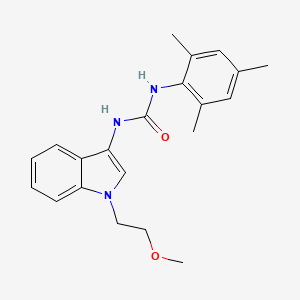

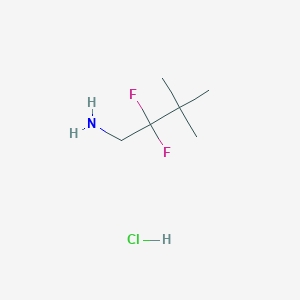

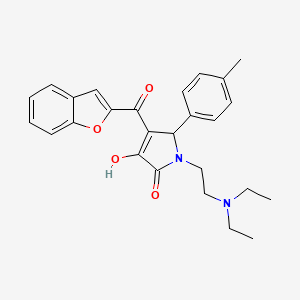

![molecular formula C18H24N2O4 B2427397 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 899734-28-2](/img/structure/B2427397.png)

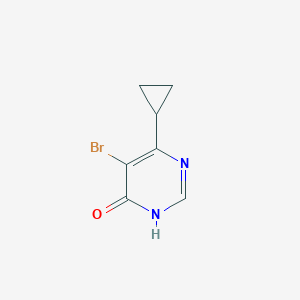

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, material science, and other areas.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide.

Applications De Recherche Scientifique

Catalytic Reaction Enhancements

One study demonstrates the use of related oxalamide compounds as effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. These reactions require minimal catalytic amounts and allow for the synthesis of internal alkynes with great diversity, highlighting the ligands' efficiency in facilitating these chemical transformations (Chen et al., 2023).

Spiro Compound Synthesis

Research on vic-dioxime ligands, which include structures closely related to the one , focuses on their preparation and coordination with metal ions like CoII, NiII, CuII, and ZnII. These compounds are interesting for their potential applications in coordination chemistry and material science, providing insights into the coordination modes and structural diversity of spiro compounds (Canpolat & Kaya, 2004).

Novel Synthetic Routes

Another aspect of research involves developing new synthetic routes to previously unknown structures. For example, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate leading to the synthesis of bishydrazones and subsequently to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes showcases innovative methods to generate complex molecular architectures, which are valuable in synthetic organic chemistry (Attanasi et al., 2001).

Synthetic Methodology Development

There is ongoing development in synthetic methodologies, including novel one-pot approaches for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These methods are crucial for the efficient synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility and utility of these compounds in organic synthesis (Mamedov et al., 2016).

Pheromone Synthesis and Applications

Spiro compounds, closely related to the one of interest, are also significant in the synthesis of insect pheromones. Research in this area includes the synthesis and characterization of volatile spiroacetals found in insect secretions, offering potential applications in pest control and ecological studies (Francke & Kitching, 2001).

Propriétés

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-10-14-11-23-18(24-14)8-3-4-9-18/h5-7,14H,3-4,8-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFPNLGYIGSFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)

![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)

![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)

![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)